molecular formula C8H7NO3 B179001 2-(2-Nitrophenyl)acetaldehyde CAS No. 1969-73-9

2-(2-Nitrophenyl)acetaldehyde

Cat. No. B179001
Key on ui cas rn: 1969-73-9
M. Wt: 165.15 g/mol
InChI Key: PFURPHRKGDQJMN-UHFFFAOYSA-N
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Patent
US04536391

Procedure details

Trifluoroacetic acid (1.31 ml, 17 mmols) and 2.7 ml (33.3 mmols) of pyridine were added to a mixture of 5.51 g (33.3 mmols) of 2-(2-nitrophenyl)ethanol, 50 ml of dimethyl sulfoxide, 50 ml of benzene and 21 g (0.1 mol) of DCC. After stirring the mixture at room temperature for 4 hours, 300 ml of aqueous solution of 8.82 g (70 mmols) of oxalic acid dihydrate was added thereto. The resulting mixture was stirred at room temperature for 30 minutes and diluted with 500 ml of ethyl acetate. The organic layer was separated off, washed with saturated NaCl, dried over Na2SO4 and concentrated to obtain a yellow oil. The oil was subjected to silica gel column chromatography (95:5 benzene-ethyl acetate) to obtain 2-nitrophenylacetoaldehyde in the form of an unstable oil in an amount of 4.50 g (yield 81%).
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
8.82 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
benzene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.N1C=CC=CC=1.[N+:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][CH2:24][OH:25])([O-:16])=[O:15].C1CCC(N=C=NC2CCCCC2)CC1.O.O.C(O)(=O)C(O)=O>C(OCC)(=O)C.C1C=CC=CC=1.C(OCC)(=O)C.C1C=CC=CC=1.CS(C)=O>[N+:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][CH:24]=[O:25])([O-:16])=[O:15] |f:4.5.6,8.9|

Inputs

Step One
Name
Quantity
1.31 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5.51 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCO
Name
Quantity
21 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
aqueous solution
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
8.82 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
benzene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated off
WASH
Type
WASH
Details
washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a yellow oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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